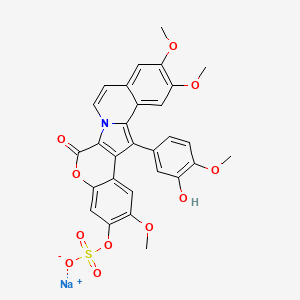

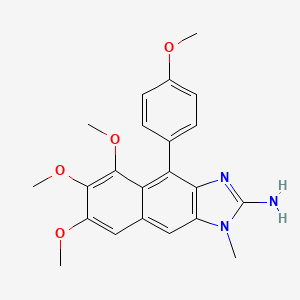

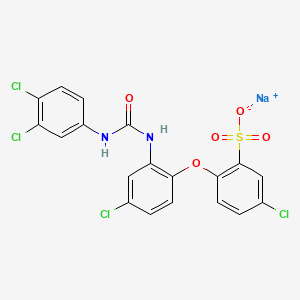

![molecular formula C39H66F3NO9 B1264894 N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)

N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide

カタログ番号 B1264894

分子量: 749.9 g/mol

InChIキー: VMNDDOUXOXFDRW-ZORUMLJWSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

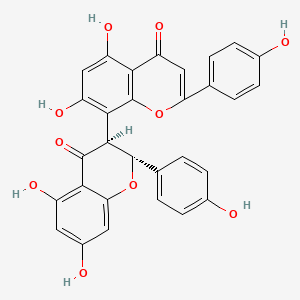

1-O-(alpha-D-galactopyranosyl)-N-[8-(4-trifluoromethyl)phenyloctanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 8-[(4-trifluoromethyl)phenyl]octanoyl group attached to the nitrogen. It is a glycophytoceramide and an alpha-D-galactose.

科学的研究の応用

Luminescent Properties

- Luminescent Derivatives : Analogues of this compound, such as benzothiazole derivatives, exhibit distinct luminescent properties. These compounds, when excited with specific wavelengths of light, demonstrate bright emissions in various colors, contributing to white light emission. This characteristic suggests potential applications in fabricating white-light emitting devices using structurally similar compounds without energy transfer issues (Lu et al., 2017).

Chemical Synthesis and Modifications

- Chemical Transformations : Studies have explored chemical modifications of protected ceramide forms of this compound. The research delved into introducing triflate as a leaving group followed by nucleophilic substitution, revealing insights into the chemical behavior and potential for creating derivatives (Chiang et al., 2009).

Oligosaccharide Synthesis

- Oligosaccharide Structures Synthesis : Research into synthesizing complex oligosaccharide structures, including derivatives of this compound, provides insights into biochemical synthesis processes. This includes the use of thioglycosides in oligosaccharide synthesis, relevant for developing various biochemical applications (Ekelöf & Oscarson, 1996).

Antitumor Applications

- Antitumor Agent Development : The compound Agelasphin-9b, structurally similar to the query compound, showed potent antitumor properties. Its analogues, such as KRN7000, were explored for their structure-activity relationship, highlighting the potential of these compounds in clinical applications for cancer treatment (Morita et al., 1995).

NMR Spectroscopy

- Spectroscopy and Conformation Analysis : NMR resonance assignments and conformation studies of related compounds provide a deep understanding of their solution behavior and molecular structure. This information is crucial for applications in materials science and molecular design (Irwin et al., 1990).

特性

製品名 |

N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide |

|---|---|

分子式 |

C39H66F3NO9 |

分子量 |

749.9 g/mol |

IUPAC名 |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide |

InChI |

InChI=1S/C39H66F3NO9/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-31(45)34(47)30(27-51-38-37(50)36(49)35(48)32(26-44)52-38)43-33(46)21-18-15-12-13-16-19-28-22-24-29(25-23-28)39(40,41)42/h22-25,30-32,34-38,44-45,47-50H,2-21,26-27H2,1H3,(H,43,46)/t30-,31+,32+,34-,35-,36-,37+,38-/m0/s1 |

InChIキー |

VMNDDOUXOXFDRW-ZORUMLJWSA-N |

異性体SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |

正規SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Glicetanile Sodium

24428-71-5

Epicatechin-2-sulfonate sodium salt

35603-75-9